

Validating the Structure of 4-Propoxybenzaldehyde: A 2D NMR Comparison Guide

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Compound of Interest

Compound Name: 4-Propoxybenzaldehyde

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This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of **4-propoxybenzaldehyde**. By presenting experimental data and detailed protocols, this document serves as a practical resource for the unambiguous structural elucidation of small organic molecules.

Introduction

4-Propoxybenzaldehyde is an aromatic aldehyde with a propoxy substituent. While one-dimensional (1D) ^1H and ^{13}C NMR provide initial structural information, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms within the molecule. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to validate the structure of **4-propoxybenzaldehyde**.

Data Presentation

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts and the key 2D NMR correlations for **4-propoxybenzaldehyde**.

Table 1: ^1H NMR (400 MHz, CDCl_3) and ^{13}C NMR (101 MHz, CDCl_3) Data for **4-Propoxybenzaldehyde**

Position	¹ H Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	¹³ C Chemical Shift (δ, ppm)
1	9.78	s	1H	-	191.5
2, 6	7.74	d	2H	8.0	130.1
3, 5	6.89	d	2H	8.0	114.1
4	-	-	-	-	163.7
1'	3.91	t	2H	6.6	69.7
2'	1.76	m	2H	6.6, 7.4	22.5
3'	0.96	t	3H	7.4	10.4

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Data is compiled from typical values and may vary slightly based on experimental conditions.

Table 2: Key 2D NMR Correlations for **4-Propoxybenzaldehyde**

Technique	Correlating Protons (^1H - ^1H)	Key Correlations
COSY	H-2'/H-3'	Correlation between the methylene and methyl protons of the propoxy group.
	H-1'/H-2'	Correlation between the oxymethylene and adjacent methylene protons.
HSQC	Proton (^1H)	Correlating Carbon (^{13}C)
9.78 (H-1)	191.5 (C-1)	
7.74 (H-2, H-6)	130.1 (C-2, C-6)	
6.89 (H-3, H-5)	114.1 (C-3, C-5)	
3.91 (H-1')	69.7 (C-1')	
1.76 (H-2')	22.5 (C-2')	
0.96 (H-3')	10.4 (C-3')	
HMBC	Proton (^1H)	Correlating Carbons (^{13}C)
9.78 (H-1)	C-2, C-6, C-4	
7.74 (H-2, H-6)	C-4, C-1	
6.89 (H-3, H-5)	C-1', C-4	
3.91 (H-1')	C-4, C-2'	
1.76 (H-2')	C-1', C-3'	
0.96 (H-3')	C-2'	

Experimental Protocols

A detailed methodology for the acquisition of 2D NMR data is crucial for reproducible results.

Sample Preparation:

- Dissolve approximately 10-20 mg of **4-propoxybenzaldehyde** in 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

NMR Instrument:

- A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

1D NMR Spectra Acquisition:

- ^1H NMR: Acquire a standard proton spectrum to determine the chemical shifts and multiplicities of all proton signals.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

2D NMR Spectra Acquisition:

- COSY (Correlation Spectroscopy):
 - Pulse Program: Standard COSY (e.g., cosygpcqf).
 - Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).
 - Number of Increments: 256-512 in the F1 dimension.
 - Number of Scans: 2-4 per increment.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2).
 - ^1H Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).
 - ^{13}C Spectral Width: Set to cover all protonated carbon signals (e.g., 0-170 ppm).

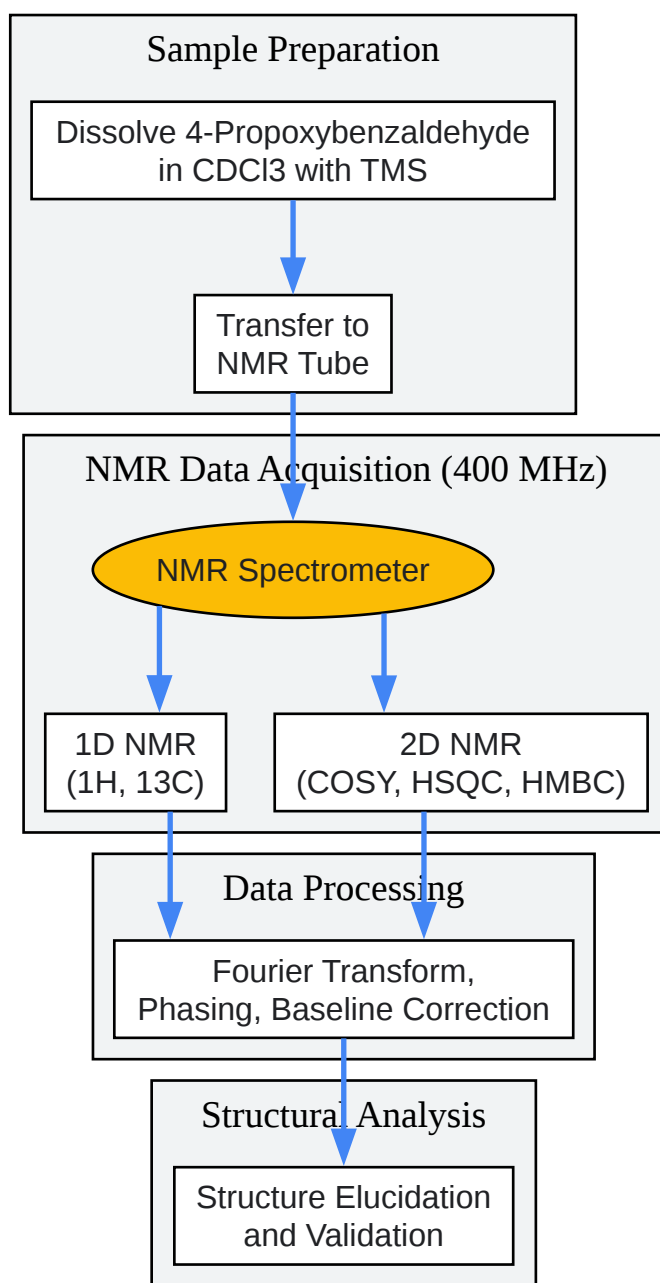
- Number of Increments: 128-256 in the F1 dimension.
- Number of Scans: 2-8 per increment.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).
 - ^1H Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).
 - ^{13}C Spectral Width: Set to cover all carbon signals, including quaternary carbons (e.g., 0-200 ppm).
 - Number of Increments: 256-512 in the F1 dimension.
 - Number of Scans: 8-16 per increment.
 - Long-range coupling delay (D6) optimized for a J-coupling of 8-10 Hz.

Data Processing:

- Apply appropriate window functions (e.g., sine-bell) in both dimensions.
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the TMS signal.

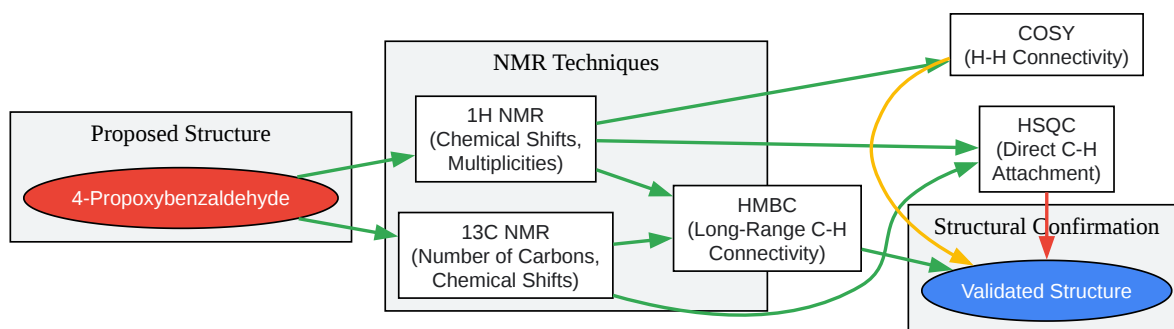
Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical connections established through 2D NMR for the structural validation of **4-propoxybenzaldehyde**.



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Figure 1: Experimental workflow for 2D NMR analysis.



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Figure 2: Logical relationship of NMR techniques for structural validation.

Conclusion

The combined application of 1D and 2D NMR techniques provides an unequivocal validation of the structure of **4-propoxybenzaldehyde**. COSY experiments confirm the proton-proton connectivities within the propoxy chain. HSQC correlates directly bonded carbon-hydrogen pairs, and HMBC reveals the long-range connectivities between protons and carbons, crucially establishing the link between the propoxy group and the aromatic ring, as well as the position of the aldehyde group. This guide demonstrates the power and necessity of 2D NMR for the accurate and reliable structural elucidation of organic molecules in research and development.

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